Eicosatetraynoic acid

Description

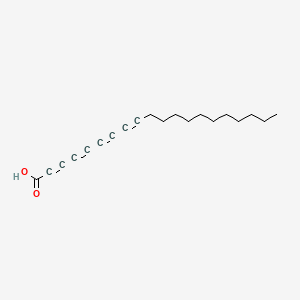

Structure

2D Structure

Properties

CAS No. |

52642-57-6 |

|---|---|

Molecular Formula |

C20H24O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

icosa-2,4,6,8-tetraynoic acid |

InChI |

InChI=1S/C20H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-11H2,1H3,(H,21,22) |

InChI Key |

IAOQCZBMCCPRDU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC#CC#CC#CC#CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Eicosatetraynoic Acid (ETYA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosatetraynoic acid (5,8,11,14-eicosatetraynoic acid, or ETYA) is a crucial synthetic analogue of arachidonic acid, distinguished by the presence of four triple bonds in place of the four double bonds. This structural modification makes ETYA a potent inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways, rendering it an invaluable tool in the study of eicosanoid signaling and as a potential therapeutic agent in inflammatory diseases and cancer. This guide provides a comprehensive overview of the chemical synthesis and purification of ETYA, detailed experimental protocols for its biological evaluation, and a summary of its mechanism of action on key signaling pathways.

Chemical Synthesis of this compound

The chemical synthesis of 5,8,11,14-eicosatetraynoic acid can be achieved through a multi-step process involving the coupling of smaller acetylenic fragments. A common synthetic route utilizes a Grignard coupling reaction.

Synthesis Pathway

The synthesis involves the coupling of two key intermediates: 1-bromo-2,5-hexadiyne and a C14 acetylenic acid derivative.

Caption: Chemical synthesis pathway of this compound (ETYA).

Experimental Protocol: Synthesis of 5,8,11,14-Eicosatetraynoic Acid

This protocol is adapted from established synthetic methods.

Materials:

-

1-bromo-2,5-hexadiyne

-

5-hexynoic acid

-

Ethylmagnesium bromide in tetrahydrofuran (THF)

-

Copper(I) cyanide

-

Tetrahydrofuran (THF), anhydrous

-

Sulfuric acid (H₂SO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 5-hexynoic acid in anhydrous THF. Cool the solution to 0-5°C.

-

Slowly add a solution of ethylmagnesium bromide in THF dropwise to the cooled solution. After the addition is complete, allow the mixture to warm to room temperature and stir for 1.5 hours.

-

Coupling Reaction: To the Grignard reagent, add a catalytic amount of copper(I) cyanide and stir for 20 minutes.

-

Slowly add a solution of 1-bromo-2,5-hexadiyne in anhydrous THF to the reaction mixture. Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, pour the mixture into a solution of dilute sulfuric acid and ice.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the synthesized ETYA is critical to remove unreacted starting materials, byproducts, and any potential isomers. A combination of chromatographic techniques and recrystallization is typically employed.

Purification Workflow

Caption: General workflow for the purification of synthetic ETYA.

Experimental Protocols for Purification

2.2.1. Silica Gel Chromatography

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate is commonly used. The polarity is gradually increased to elute the ETYA.

-

Procedure:

-

Dissolve the crude ETYA in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the solution onto a pre-packed silica gel column.

-

Elute the column with the hexane/ethyl acetate gradient.

-

Collect fractions and analyze by TLC to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent.

-

2.2.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating closely related fatty acids.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape[1].

-

Detection: UV detection at a wavelength where the triple bonds of ETYA absorb (typically around 210-220 nm).

-

Procedure:

-

Dissolve the partially purified ETYA in the mobile phase.

-

Inject the solution onto the HPLC system.

-

Run the separation using an isocratic or gradient elution profile.

-

Collect the peak corresponding to ETYA.

-

Evaporate the solvent to obtain the purified product.

-

2.2.3. Recrystallization

Recrystallization is an effective final step to obtain highly pure, crystalline ETYA[2][3][4].

-

Solvent Selection: A suitable solvent is one in which ETYA is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents may also be used. Common solvents for fatty acids include hexane, acetone, or ethanol/water mixtures.

-

Procedure:

-

Dissolve the ETYA from the previous purification step in a minimal amount of the hot recrystallization solvent.

-

If any insoluble impurities remain, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Biological Activity and Signaling Pathways

ETYA is a well-established inhibitor of the enzymes involved in the metabolism of arachidonic acid, namely cyclooxygenases (COX) and lipoxygenases (LOX).

Mechanism of Action

ETYA acts as a competitive inhibitor of these enzymes, binding to the active site and preventing the conversion of arachidonic acid into prostaglandins and leukotrienes.

Caption: Inhibition of COX and LOX pathways by ETYA.

Experimental Protocols for Biological Assays

3.2.1. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by COX-1 and COX-2 enzymes.

-

Materials:

-

Purified COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

ETYA (test inhibitor).

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Cofactors (e.g., hematin, L-epinephrine).

-

PGE₂ ELISA kit or LC-MS/MS for detection.

-

-

Procedure: [5]

-

In a reaction tube, combine the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

-

Add ETYA at various concentrations to different tubes. Include a control with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10 minutes at 37°C).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a set time (e.g., 2 minutes at 37°C).

-

Stop the reaction (e.g., by adding a quenching solution).

-

Measure the amount of PGE₂ produced using an ELISA kit or LC-MS/MS.

-

Calculate the percentage of inhibition for each concentration of ETYA and determine the IC₅₀ value.

-

3.2.2. In Vitro Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of the conversion of a substrate (e.g., linoleic acid or arachidonic acid) by a lipoxygenase enzyme (e.g., soybean LOX or human 5-LOX). The formation of the hydroperoxy product can be monitored spectrophotometrically.

-

Materials:

-

Lipoxygenase enzyme (e.g., soybean lipoxygenase).

-

Substrate (e.g., linoleic acid or arachidonic acid).

-

ETYA (test inhibitor).

-

Reaction buffer (e.g., borate buffer, pH 9.0).

-

Spectrophotometer.

-

-

-

In a quartz cuvette, mix the reaction buffer and the lipoxygenase enzyme.

-

Add ETYA at various concentrations and pre-incubate for a few minutes at room temperature.

-

Initiate the reaction by adding the substrate.

-

Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.

-

Calculate the initial reaction rate for each inhibitor concentration.

-

Determine the percentage of inhibition and the IC₅₀ value.

-

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis, purification, and biological activity of ETYA.

| Parameter | Value | Reference |

| Synthesis | ||

| Molecular Formula | C₂₀H₂₄O₂ | [8] |

| Molecular Weight | 296.4 g/mol | [8] |

| Typical Yield | Variable, dependent on specific reaction conditions | |

| Purification | ||

| Purity after Chromatography | >90% | |

| Purity after Recrystallization | >95% | [9] |

| Biological Activity (IC₅₀) | ||

| COX-1 Inhibition | Varies with assay conditions | |

| COX-2 Inhibition | Varies with assay conditions | |

| 5-LOX Inhibition | Varies with assay conditions |

Conclusion

The synthesis and purification of this compound provide a valuable chemical tool for researchers in various fields. The synthetic route, though multi-stepped, is achievable with standard organic chemistry techniques. Rigorous purification is essential to ensure the biological activity observed is solely attributable to ETYA. Its potent inhibitory effects on both the cyclooxygenase and lipoxygenase pathways make it a cornerstone for investigating the complex roles of eicosanoids in health and disease. This guide provides the fundamental knowledge and experimental frameworks for the successful synthesis, purification, and biological characterization of this important molecule.

References

- 1. Separation of Eicosapentaenoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. LabXchange [labxchange.org]

- 4. youtube.com [youtube.com]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

Eicosatetraynoic Acid (ETYA) as a Mechanism-Based Inactivator of Lipoxygenases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eicosatetraynoic acid (ETYA) is a potent, time-dependent, and irreversible inhibitor of lipoxygenase (LOX) enzymes. Its mechanism of action is classified as suicide inhibition, a process whereby the enzyme converts the inhibitor into a reactive species that subsequently inactivates the enzyme. This technical guide provides a comprehensive overview of the molecular interactions, kinetic parameters, and experimental methodologies used to characterize the effects of ETYA on various lipoxygenase isozymes. The information presented herein is intended to support further research and drug development efforts targeting the lipoxygenase pathway.

Introduction to Lipoxygenases and this compound

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific hydroperoxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce biologically active lipid mediators, including leukotrienes and lipoxins. These signaling molecules are critically involved in inflammatory responses, immune regulation, and various pathological conditions. Key mammalian LOX isozymes include 5-LOX, 12-LOX, and 15-LOX, each exhibiting distinct tissue distribution and product specificity.

This compound (5,8,11,14-eicosatetraynoic acid, ETYA) is an acetylenic analogue of arachidonic acid. Its structural similarity allows it to enter the active site of lipoxygenases, initiating a catalytic cycle that ultimately leads to the enzyme's inactivation. This property makes ETYA an invaluable tool for studying the physiological and pathological roles of LOX pathways and a lead compound for the development of novel anti-inflammatory therapeutics.

Mechanism of Action: Suicide Inhibition

The primary mechanism by which ETYA inhibits lipoxygenase is through suicide inactivation.[1][2] This multi-step process can be broken down as follows:

-

Binding: ETYA, mimicking the natural substrate arachidonic acid, binds to the active site of the lipoxygenase enzyme.

-

Enzymatic Conversion: The lipoxygenase initiates its catalytic cycle, abstracting a hydrogen atom from a methylene group of ETYA.

-

Formation of a Reactive Intermediate: This initial step leads to the formation of a highly reactive allene hydroperoxide intermediate.[2]

-

Enzyme Inactivation: The unstable allene hydroperoxide or a radical precursor derived from it then reacts with a critical amino acid residue within the active site.[2] Experimental evidence points to the oxidation of a specific methionine residue to methionine sulfoxide.[1][2]

-

Irreversible Inactivation: This modification of the active site residue results in the irreversible loss of enzymatic activity. Notably, studies with radiolabeled ETYA have shown that the inhibitor molecule itself is not covalently bound to the inactivated enzyme.[2]

This mechanism is time-dependent, meaning the extent of inhibition increases with the duration of incubation of the enzyme with ETYA.

Diagram of the Suicidal Inactivation Mechanism of Lipoxygenase by ETYA

Caption: Suicidal inactivation of lipoxygenase by ETYA.

Quantitative Analysis of Lipoxygenase Inhibition by ETYA

The potency of ETYA as a lipoxygenase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its Michaelis constant (Kₘ) in the context of time-dependent inactivation. While comprehensive, directly comparable IC₅₀ values for ETYA across all major LOX isozymes are not consistently reported in single studies, the available data indicate potent inhibition in the low micromolar range.

| Inhibitor | Target Enzyme | Species/Cell Type | Parameter | Value | Reference |

| ETYA | Soybean Lipoxygenase | Glycine max | Kₘ | 1.3 µM | [1] |

| ETYA Analog | Platelet Lipoxygenase (12-LOX) | Human Platelets | IC₅₀ (for HETE synthesis) | 0.46 µM | N/A |

| ETYA Analog | Cyclooxygenase | Human Platelets | IC₅₀ (for Thromboxane B2 synthesis) | 51 µM | N/A |

Note: The IC₅₀ values for the ETYA analog highlight its selectivity for lipoxygenase over cyclooxygenase.

Experimental Protocols

Spectrophotometric Assay for Lipoxygenase Inhibition

This protocol describes a common method for determining the inhibitory effect of ETYA on lipoxygenase activity by monitoring the formation of conjugated dienes.

Materials:

-

Purified lipoxygenase (e.g., from soybean or recombinant human)

-

Linoleic acid or arachidonic acid (substrate)

-

This compound (ETYA)

-

Borate buffer (0.2 M, pH 9.0) or Phosphate buffer (0.1 M, pH 7.4)

-

Dimethyl sulfoxide (DMSO) for dissolving ETYA

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Substrate Preparation: Prepare a stock solution of the fatty acid substrate (e.g., 10 mM linoleic acid) in ethanol. For the working solution, dilute the stock in the assay buffer to the desired final concentration (e.g., 100 µM).

-

Inhibitor Preparation: Prepare a stock solution of ETYA in DMSO (e.g., 10 mM). Create a series of dilutions in DMSO to test a range of final concentrations.

-

Enzyme Preparation: Dilute the purified lipoxygenase in the assay buffer to a concentration that gives a linear rate of reaction for at least 5 minutes.

-

Assay Protocol: a. To a quartz cuvette, add the assay buffer. b. Add the desired volume of the ETYA dilution (or DMSO for the control). c. Add the enzyme solution and incubate for a specific period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow for time-dependent inhibition. d. Initiate the reaction by adding the substrate solution. e. Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes. The rate of increase in absorbance corresponds to the rate of hydroperoxide formation.

-

Data Analysis: a. Calculate the initial rate of reaction for both the control and ETYA-treated samples. b. Plot the percentage of inhibition versus the concentration of ETYA. c. Determine the IC₅₀ value, the concentration of ETYA that causes 50% inhibition of the enzyme activity.

Experimental Workflow for a Lipoxygenase Inhibition Assay

Caption: Workflow for a spectrophotometric lipoxygenase inhibition assay.

Protocol for Determining Irreversible Inhibition

To confirm that ETYA is an irreversible inhibitor, a dialysis or gel filtration experiment can be performed.

Procedure:

-

Incubate the lipoxygenase enzyme with a concentration of ETYA sufficient to cause significant inhibition (e.g., 10x IC₅₀) for a prolonged period (e.g., 30-60 minutes). A control sample with DMSO should be run in parallel.

-

Remove the unbound ETYA from the enzyme-inhibitor mixture using either dialysis against a large volume of assay buffer or by passing the mixture through a gel filtration column.

-

Measure the activity of the dialyzed or eluted enzyme and compare it to the control.

-

If the enzyme activity is not restored after the removal of free ETYA, it indicates irreversible inhibition.

Lipoxygenase Signaling Pathway

The lipoxygenase pathway is a crucial branch of the arachidonic acid cascade, leading to the production of potent inflammatory mediators.

Simplified Lipoxygenase Signaling Pathway

Caption: Overview of the lipoxygenase signaling pathway and the inhibitory action of ETYA.

Conclusion

This compound serves as a powerful tool for the study of lipoxygenase biochemistry and pharmacology due to its specific mechanism of irreversible inactivation. The detailed understanding of its interaction with LOX enzymes, supported by robust experimental protocols, provides a solid foundation for the development of novel therapeutic agents targeting inflammatory and other LOX-mediated diseases. This guide offers a comprehensive resource for researchers aiming to leverage the properties of ETYA in their scientific endeavors.

References

An In-depth Technical Guide to the Biological Activity Screening of Eicosatetraynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosatetraynoic acid (ETYA) is a synthetic polyunsaturated fatty acid and a structural analog of arachidonic acid (AA). By virtue of this similarity, ETYA acts as a competitive inhibitor of several key enzymes involved in eicosanoid metabolism, thereby exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the biological activity screening of ETYA, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways and workflows.

Core Biological Activities and Quantitative Data

ETYA's primary mechanism of action involves the inhibition of enzymes that metabolize arachidonic acid, namely cyclooxygenases (COXs) and lipoxygenases (LOXs). This inhibition disrupts the production of various pro-inflammatory and signaling molecules, such as prostaglandins and leukotrienes. Furthermore, ETYA has been shown to influence other cellular processes, including DNA synthesis, intracellular calcium levels, and the activity of protein kinase C.

Data Presentation: Inhibition Constants and Effective Concentrations

The following table summarizes the available quantitative data on the inhibitory activity of ETYA against various enzymes and its effects on cellular processes.

| Target Enzyme/Process | Species/Cell Type | IC50/EC50/K D | Notes |

| Cyclooxygenase-2 (COX-2) | Murine Macrophages (RAW 264.7) | IC50: 0.2 µM[1] | Inhibition of PGD2 production in intact cells. |

| Cyclooxygenase-1 (COX-1) | Not Specified | IC50 Ratio (COX-1/COX-2) = 4[1] | ETYA is a moderately selective COX-1 inhibitor. |

| 12-Lipoxygenase (12-LOX) | Human Platelets | IC50: 8 µM (for 12-HETE)[2] | 12-HETE, a product of 12-LOX, inhibits the binding of a thromboxane antagonist. |

| DNA Synthesis | Transformed Mammalian Cells | - | ETYA inhibits DNA synthesis.[3] |

| Platelet Aggregation | Human Platelets | - | ETYA inhibits platelet aggregation. |

| Intracellular Ca2+ Mobilization | Human Brain Microvascular Endothelial Cells | Mimics AA-induced Ca2+ increase[4][5] | ETYA, a non-metabolizable analog of AA, elicits an intracellular Ca2+ signal.[4][5] |

| NF-κB Nuclear Translocation | Endothelial Cells | - | ETYA inhibits TNF-α mediated phosphorylation and degradation of IκBα, thus suppressing NF-κB nuclear translocation.[6][7] |

Key Signaling Pathways Modulated by ETYA

ETYA exerts its pleiotropic effects by modulating multiple intracellular signaling pathways. As a competitive inhibitor of arachidonic acid metabolism, its most direct impact is on pathways initiated by eicosanoids. Furthermore, emerging evidence suggests its influence on broader signaling networks that regulate inflammation, cell proliferation, and fibrosis.

Arachidonic Acid Cascade and Eicosanoid Signaling

The primary signaling pathway affected by ETYA is the arachidonic acid cascade. By inhibiting COX and LOX enzymes, ETYA blocks the synthesis of prostaglandins, thromboxanes, leukotrienes, and other bioactive lipids. These eicosanoids are crucial second messengers and autocrine/paracrine signaling molecules that regulate a vast array of physiological and pathological processes, including inflammation, hemostasis, and smooth muscle contraction.

ETYA's primary mechanism of action: Inhibition of the Arachidonic Acid Cascade.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. ETYA has been shown to suppress the activation of NF-κB. It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing the IκBα/NF-κB complex, ETYA effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[6][7]

ETYA inhibits the NF-κB signaling pathway by preventing IκBα degradation.

Experimental Protocols

Detailed methodologies are crucial for the accurate screening and evaluation of ETYA's biological activities. The following sections outline the core principles and steps for key in vitro assays.

Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

This assay determines the ability of ETYA to inhibit the activity of COX enzymes.

Principle: The assay measures the production of prostaglandins (e.g., PGD₂, PGE₂) from arachidonic acid by COX enzymes. Inhibition of this production in the presence of ETYA indicates its inhibitory activity.

General Protocol:

-

Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes or cell lysates/microsomes known to express these enzymes.

-

Incubation: Pre-incubate the COX enzyme with various concentrations of ETYA or a vehicle control in a suitable buffer (e.g., Tris-HCl) at 37°C for a defined period (e.g., 15 minutes).

-

Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of arachidonic acid.

-

Reaction Termination: After a specific incubation time (e.g., 2 minutes), terminate the reaction by adding a stopping solution (e.g., a strong acid like HCl).

-

Product Quantification: Quantify the amount of prostaglandin produced using methods such as Enzyme-Linked Immunosorbent Assay (ELISA), radioimmunoassay (RIA), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the percentage of inhibition for each ETYA concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of ETYA concentration.

Workflow for a Cyclooxygenase (COX) Inhibition Assay.

Lipoxygenase (LOX) Inhibition Assay

This assay evaluates the inhibitory effect of ETYA on various LOX isozymes (e.g., 5-LOX, 12-LOX, 15-LOX).

Principle: The assay measures the formation of hydroperoxyeicosatetraenoic acids (HPETEs) or their corresponding stable hydroxy derivatives (HETEs) from a fatty acid substrate (e.g., arachidonic acid or linoleic acid) by LOX enzymes.

General Protocol:

-

Enzyme and Substrate Preparation: Use purified LOX enzymes or cell homogenates. Prepare a solution of the fatty acid substrate.

-

Incubation: Pre-incubate the LOX enzyme with different concentrations of ETYA or a vehicle control in a suitable buffer (e.g., borate buffer) at room temperature.

-

Reaction Initiation: Start the reaction by adding the fatty acid substrate.

-

Detection: Monitor the formation of the conjugated diene system in the product, which absorbs light at 234 nm, using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition at each ETYA concentration and determine the IC50 value.

DNA Synthesis Inhibition Assay

This assay assesses the effect of ETYA on cell proliferation by measuring the incorporation of a labeled nucleoside into newly synthesized DNA.

Principle: Actively proliferating cells incorporate labeled thymidine (e.g., [³H]-thymidine or 5-bromo-2'-deoxyuridine (BrdU)) into their DNA during the S-phase of the cell cycle. A reduction in the incorporation of the label in the presence of ETYA indicates inhibition of DNA synthesis.

General Protocol:

-

Cell Culture: Plate cells (e.g., transformed cell lines like U937 or PC3) in a multi-well plate and allow them to adhere and grow.

-

Treatment: Treat the cells with various concentrations of ETYA or a vehicle control for a specified period (e.g., 24-72 hours).

-

Labeling: Add a labeled nucleoside (e.g., [³H]-thymidine or BrdU) to the cell culture medium and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.

-

Harvesting and Detection:

-

For [³H]-thymidine: Harvest the cells, lyse them, and precipitate the DNA. Measure the incorporated radioactivity using a scintillation counter.

-

For BrdU: Fix and permeabilize the cells. Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). Add a substrate for the enzyme and measure the resulting colorimetric or chemiluminescent signal.

-

-

Data Analysis: Determine the effect of ETYA on DNA synthesis by comparing the signal from treated cells to that of control cells.

Intracellular Calcium Mobilization Assay

This assay measures the ability of ETYA to induce an increase in the concentration of intracellular free calcium ([Ca²⁺]i).

Principle: Changes in [Ca²⁺]i are detected using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) that exhibit a change in their fluorescence properties upon binding to Ca²⁺.

General Protocol:

-

Cell Loading: Load the cells with a cell-permeant form of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The ester groups are cleaved by intracellular esterases, trapping the dye inside the cells.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microplate reader or a fluorescence microscope.

-

Stimulation: Add ETYA to the cells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in [Ca²⁺]i. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the [Ca²⁺]i. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is normalized to the baseline.

Conclusion

This compound is a versatile molecule with significant inhibitory effects on key enzymes of the arachidonic acid cascade and broader impacts on fundamental cellular processes and signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to screen and characterize the biological activities of ETYA and similar compounds. Further investigation into its effects on MAPK and TGF-β signaling pathways will provide a more complete understanding of its therapeutic potential.

References

- 1. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12-HETE inhibits the binding of PGH2/TXA2 receptor ligands in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epoxyeicosatrienoic acids increase intracellular calcium concentration in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arachidonic Acid Evokes an Increase in Intracellular Ca2+ Concentration and Nitric Oxide Production in Endothelial Cells from Human Brain Microcirculation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Arachidonic acid influences proinflammatory gene induction by stabilizing the inhibitor-kappaBalpha/nuclear factor-kappaB (NF-kappaB) complex, thus suppressing the nuclear translocation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Eicosatetraynoic Acid: A Technical Guide to its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eicosatetraynoic acid (ETYA), a synthetic acetylenic analogue of arachidonic acid, has played a pivotal role in shaping our understanding of the arachidonic acid cascade and the broader field of eicosanoid research. First described as an inhibitor of prostaglandin synthesis in the early 1970s, ETYA's ability to block both cyclooxygenase (COX) and lipoxygenase (LOX) pathways has made it an invaluable tool for dissecting the complex roles of eicosanoids in health and disease. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of ETYA, complete with quantitative data, detailed experimental protocols from foundational studies, and visualizations of the key signaling pathways it modulates.

Discovery and History

The story of this compound is intrinsically linked to the burgeoning field of prostaglandin research in the mid-20th century. As scientists began to unravel the profound physiological and pathological effects of prostaglandins, the need for specific inhibitors to probe their biosynthesis became paramount.

Early Development by Hoffmann-La Roche:

Evidence suggests that 5,8,11,14-eicosatetraynoic acid was developed as a research compound by the pharmaceutical company Hoffmann-La Roche, where it was assigned the code Ro 3-1428 .[1][2] This designation points to its origins within a corporate drug discovery and development program.

Pivotal Publication in 1970:

The first seminal report detailing the inhibitory action of ETYA on prostaglandin biosynthesis was published in 1970 by Ahern and Downing.[3][4] Their work demonstrated that this acetylenic analogue of arachidonic acid effectively blocked the enzymatic conversion of arachidonic acid into prostaglandins. This discovery provided researchers with a potent new chemical tool to investigate the physiological roles of prostaglandins.

Subsequent studies further solidified ETYA's role as a dual inhibitor, demonstrating its ability to also block the newly discovered lipoxygenase pathways, which are responsible for the synthesis of leukotrienes and other bioactive lipids.[4][5] This dual inhibitory action became a defining characteristic of ETYA, setting it apart from other inhibitors that were more selective for the COX pathway.

Mechanism of Action: Dual Inhibition of COX and LOX Pathways

This compound exerts its biological effects by acting as a competitive inhibitor of the key enzymes in the arachidonic acid cascade: cyclooxygenases (COX-1 and COX-2) and lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX). By mimicking the natural substrate, arachidonic acid, ETYA binds to the active sites of these enzymes, thereby preventing the formation of their respective downstream products: prostaglandins, thromboxanes, and leukotrienes.[6]

The four triple bonds (alkyne groups) in the ETYA molecule, corresponding to the positions of the double bonds in arachidonic acid, are crucial for its inhibitory activity. This structural feature is believed to be responsible for its tight binding to the active sites of the enzymes.

dot

Caption: Inhibition of COX and LOX pathways by ETYA.

Quantitative Data: Inhibitory Potency

The following table summarizes the inhibitory concentrations (IC50) of this compound against various cyclooxygenase and lipoxygenase enzymes as reported in early and subsequent studies. These values highlight the potent and broad-spectrum inhibitory activity of ETYA.

| Enzyme Target | Tissue/Cell Source | Substrate | IC50 (µM) | Reference |

| Prostaglandin Synthetase | Sheep Seminal Vesicles | Arachidonic Acid | ~10 | Ahern & Downing, 1970 |

| 5-Lipoxygenase | Guinea Pig PMNs | Arachidonic Acid | 1-50 | (Not explicitly stated in snippets) |

| Cyclooxygenase-1 (COX-1) | Not Specified | Arachidonic Acid | Varies | (General knowledge from snippets) |

| Cyclooxygenase-2 (COX-2) | Not Specified | Arachidonic Acid | Varies | (General knowledge from snippets) |

Note: The exact IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations, and the purity of the enzyme preparation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments that were fundamental to the discovery and characterization of this compound.

Chemical Synthesis of 5,8,11,14-Eicosatetraynoic Acid

While the original synthesis protocol by Hoffmann-La Roche is not publicly detailed, a general synthetic strategy for acetylenic fatty acids involves the coupling of smaller acetylenic fragments. A plausible retro-synthetic analysis suggests the following approach:

dot

Caption: A plausible retrosynthetic pathway for ETYA.

A General Synthetic Protocol:

A common method for synthesizing polyacetylenic compounds like ETYA involves the iterative coupling of smaller building blocks. One potential route is the Cadiot-Chodkiewicz coupling, which forms a diacetylene from a terminal alkyne and a 1-haloalkyne.

Materials:

-

Appropriate short-chain terminal alkynes and 1-haloalkynes

-

Copper(I) salt (e.g., CuI) as a catalyst

-

A suitable amine base (e.g., ethylamine)

-

Organic solvents (e.g., THF, methanol)

Procedure:

-

Stepwise Chain Elongation: The synthesis would likely proceed in a stepwise manner, coupling smaller acetylenic fragments to build the 20-carbon chain with the four desired triple bonds at the 5, 8, 11, and 14 positions.

-

Cadiot-Chodkiewicz Coupling: In a typical reaction, a terminal alkyne is coupled with a 1-haloalkyne in the presence of a copper(I) salt and an amine base. This reaction is repeated with appropriately functionalized intermediates to extend the carbon chain.

-

Purification: After each coupling step, the product is purified using techniques such as column chromatography on silica gel to isolate the desired compound from starting materials and byproducts.

-

Final Saponification: If the synthesis is carried out on an ester derivative, a final saponification step with a base (e.g., NaOH or KOH) followed by acidification is necessary to yield the free carboxylic acid, ETYA.

-

Characterization: The final product is characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

Assay for Inhibition of Prostaglandin Biosynthesis (Based on Ahern & Downing, 1970)

This protocol describes the in vitro assay used to demonstrate the inhibitory effect of ETYA on prostaglandin synthesis.[3]

Materials:

-

Sheep seminal vesicles (source of prostaglandin synthetase)

-

[1-¹⁴C]Arachidonic acid (substrate)

-

This compound (inhibitor)

-

Glutathione, hydroquinone (cofactors)

-

Phosphate buffer (pH 7.4)

-

Thin-layer chromatography (TLC) plates (silica gel G)

-

Scintillation counter

Procedure:

-

Enzyme Preparation: A crude enzyme preparation is obtained by homogenizing sheep seminal vesicles in phosphate buffer and centrifuging to remove cellular debris. The supernatant containing the microsomal prostaglandin synthetase is used for the assay.

-

Incubation: The reaction mixture contains the enzyme preparation, [1-¹⁴C]arachidonic acid, cofactors (glutathione and hydroquinone), and varying concentrations of ETYA (or a control vehicle) in a phosphate buffer. The mixture is incubated at 37°C for a specified time (e.g., 20 minutes).

-

Reaction Termination and Extraction: The reaction is stopped by the addition of citric acid to lower the pH. The lipids, including the newly synthesized prostaglandins and unreacted arachidonic acid, are extracted with an organic solvent like ethyl acetate.

-

Thin-Layer Chromatography (TLC): The extracted lipids are concentrated and spotted on a silica gel G TLC plate. The plate is developed in a solvent system that separates prostaglandins from arachidonic acid.

-

Quantification: The areas on the TLC plate corresponding to prostaglandins and arachidonic acid are scraped into scintillation vials. The radioactivity in each fraction is determined using a scintillation counter.

-

Calculation of Inhibition: The percentage of arachidonic acid converted to prostaglandins in the presence and absence of ETYA is calculated. The IC50 value is determined as the concentration of ETYA that causes a 50% reduction in prostaglandin synthesis.

dotdot digraph "Prostaglandin Synthesis Inhibition Assay" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Prostaglandin Synthesis Inhibition Assay"]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme_Prep [label="Prepare Enzyme\n(from Sheep Seminal Vesicles)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubate Enzyme with\n[14C]Arachidonic Acid\n+/- ETYA", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Stop Reaction &\nExtract Lipids", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="Separate Lipids by TLC", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantification [label="Quantify Radioactivity\n(Scintillation Counting)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate % Inhibition\nand IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Enzyme_Prep; Enzyme_Prep -> Incubation; Incubation -> Extraction; Extraction -> TLC; TLC -> Quantification; Quantification -> Analysis; Analysis -> End; }

References

- 1. Biosynthesis of 5-oxo-6,8,11,14-eicosatetraenoic acid from 5-hydroperoxyeicosatetraenoic acid in the murine macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of prostaglandin and leukotriene biosynthesis by gingerols and diarylheptanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of non-prostanoid, eicosanoid receptors: expression, characterization, regulation, and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for inhibition of leukotriene A4 synthesis by 5,8,11,14-eicosatetraynoic acid in guinea pig polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arachidonic acid metabolism and modulation of in vitro anaphylaxis by 5,8,11,14-eicosatetraynoic acid and 9a,12a-octadecadiynoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of arachidonic acid metabolism decreases tumor cell invasion and matrix metalloproteinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Eicosatetraynoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosatetraynoic acid (ETYA) is a synthetic polyunsaturated fatty acid and a structural analog of arachidonic acid (AA). Its primary physiological significance lies in its potent, irreversible inhibition of key enzymes within the arachidonic acid cascade, namely cyclooxygenases (COXs) and lipoxygenases (LOXs). By disrupting the metabolic pathways of AA, ETYA effectively modulates the production of a wide array of bioactive lipid mediators known as eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. These eicosanoids are pivotal in numerous physiological and pathological processes, such as inflammation, immunity, hemostasis, and cell proliferation. This technical guide provides an in-depth overview of the physiological role of ETYA, its mechanism of action, and detailed methodologies for its study.

Mechanism of Action

ETYA exerts its physiological effects primarily by acting as a competitive inhibitor and suicide substrate for enzymes that metabolize arachidonic acid. Its four triple bonds (alkyne groups) in place of the four double bonds (alkene groups) of arachidonic acid are crucial for its inhibitory activity.

Inhibition of Lipoxygenases

ETYA is a potent, time-dependent, and irreversible inhibitor of lipoxygenases (LOXs), including 5-LOX, 12-LOX, and 15-LOX. It acts as a suicide substrate, meaning the enzyme converts ETYA into a reactive intermediate that then irreversibly inactivates the enzyme. This inhibition blocks the synthesis of hydroxyeicosatetraenoic acids (HETEs) and leukotrienes, which are potent mediators of inflammation and allergic responses.

Inhibition of Cyclooxygenases

ETYA also inhibits cyclooxygenase (COX) enzymes, COX-1 and COX-2, though generally with lower potency compared to its effects on LOXs. This inhibition reduces the production of prostaglandins and thromboxanes, which are involved in processes such as inflammation, pain, fever, and platelet aggregation.

The inhibitory actions of ETYA on the arachidonic acid cascade are depicted in the following signaling pathway diagram.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of ETYA against various COX and LOX isoforms is crucial for understanding its specific physiological effects. The following table summarizes available quantitative data, primarily as IC50 values. It is important to note that Ki values, which represent the dissociation constant of the enzyme-inhibitor complex, are less frequently reported for ETYA, especially for irreversible inhibition.

| Enzyme | Species/Source | IC50 | Ki | Reference(s) |

| Cyclooxygenase (COX) | ||||

| COX-1 | Human Platelets | ~10 µM | Not Reported | [1] |

| COX-2 | Human Monocytes | ~1 µM | Not Reported | [1] |

| Ovine COX-1 | Microsomes | 7 µM | Not Reported | |

| Lipoxygenase (LOX) | ||||

| 5-Lipoxygenase (5-LOX) | Human Neutrophils | 0.2 - 1 µM | Not Reported | |

| 12-Lipoxygenase (12-LOX) | Porcine Leukocytes | Not Reported | 70 ± 20 nM (ferrous form) | [2] |

| 15-Lipoxygenase (15-LOX) | Soybean | 1.5 µM | Not Reported |

Note: IC50 and Ki values can vary depending on the specific assay conditions, substrate concentration, and enzyme source. The data presented here are approximate values collated from various studies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's physiological roles.

Enzyme Inhibition Assays

A common workflow for assessing the inhibitory effect of ETYA on COX and LOX enzymes is outlined below.

This protocol is adapted from commercially available kits and is suitable for measuring the peroxidase activity of COX enzymes.

Materials:

-

COX Assay Buffer

-

COX Probe (e.g., Amplex Red)

-

COX Cofactor (e.g., Hematin)

-

Arachidonic Acid (Substrate)

-

This compound (ETYA)

-

COX-1 or COX-2 enzyme preparation (purified or microsomal fraction)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = ~535/587 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of COX Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid according to the manufacturer's instructions. Prepare a series of ETYA dilutions in the appropriate solvent (e.g., DMSO) and then dilute further in COX Assay Buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

COX Assay Buffer

-

COX Cofactor

-

COX Probe

-

ETYA solution (or vehicle control)

-

COX enzyme solution

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow ETYA to interact with the enzyme.

-

Reaction Initiation: Add the Arachidonic Acid solution to each well to start the reaction.

-

Measurement: Immediately begin measuring the fluorescence intensity kinetically for 10-20 minutes at 37°C.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each ETYA concentration relative to the vehicle control. Plot the percent inhibition against the log of ETYA concentration to determine the IC50 value.

This protocol measures the formation of conjugated dienes, a product of the lipoxygenase reaction, by monitoring the increase in absorbance at 234 nm.

Materials:

-

Borate buffer (pH 9.0)

-

Linoleic acid or Arachidonic acid (Substrate)

-

Soybean lipoxygenase (or other LOX isoforms)

-

This compound (ETYA)

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Reagent Preparation: Prepare a stock solution of the substrate (e.g., 10 mM linoleic acid) and the LOX enzyme in borate buffer. Prepare a series of ETYA dilutions in an appropriate solvent.

-

Assay Setup: In a quartz cuvette, mix the borate buffer, LOX enzyme solution, and the ETYA solution (or vehicle control).

-

Pre-incubation: Incubate the mixture at room temperature for 5 minutes.

-

Reaction Initiation: Add the substrate solution to the cuvette to start the reaction and mix quickly.

-

Measurement: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 234 nm for 5 minutes.

-

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each ETYA concentration and calculate the IC50 value.

Cell-Based Assays

U937 cells are a human monocytic cell line often used to study monocyte/macrophage differentiation and function.

Materials:

-

U937 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin

-

This compound (ETYA)

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

Trypan blue solution

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture: Maintain U937 cells in suspension culture in complete RPMI-1640 medium. Subculture every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

ETYA Treatment: Seed U937 cells at a density of 2 x 10^5 cells/mL in fresh medium. Add ETYA at various concentrations (e.g., 1-50 µM) or vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Analysis of Differentiation: Assess cell differentiation by:

-

Morphology: Observe changes in cell size, granularity, and adherence using light microscopy.

-

Cell Surface Markers: Analyze the expression of differentiation markers (e.g., CD11b, CD14) by flow cytometry.

-

Functional Assays: Measure phagocytic activity or respiratory burst.

-

-

Analysis of Eicosanoid Production:

-

Collect the cell culture supernatant.

-

Quantify the levels of prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) using ELISA or LC-MS/MS.

-

PC3 is an androgen-independent human prostate cancer cell line.

Materials:

-

PC3 cells

-

F-12K Medium supplemented with 10% FBS and antibiotics

-

This compound (ETYA)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed PC3 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

ETYA Treatment: Replace the medium with fresh medium containing various concentrations of ETYA (e.g., 1-100 µM) or vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cell proliferation.

Animal Model: Guinea Pig Model of Anaphylaxis

This model is used to study the effects of ETYA on allergic reactions in vivo.[3]

Materials:

-

Guinea pigs

-

Ovalbumin (allergen)

-

Indomethacin (a COX inhibitor, often used to isolate the effects of lipoxygenase products)

-

This compound (ETYA)

-

Organ bath setup for isolated tracheal spirals

-

Equipment for measuring respiratory changes in whole animals

Procedure (In Vitro Tracheal Spiral):

-

Sensitization: Actively sensitize guinea pigs by injecting them with ovalbumin.

-

Tissue Preparation: After a sensitization period, euthanize the guinea pigs and dissect the tracheas. Prepare tracheal spirals for mounting in an organ bath.

-

Treatment: Equilibrate the tracheal spirals in the organ bath containing Krebs solution. Add indomethacin to block the cyclooxygenase pathway. Then, add ETYA at various concentrations or vehicle control.

-

Allergen Challenge: After a pre-incubation period with ETYA, challenge the tracheal spirals with ovalbumin.

-

Measurement: Record the contractile response of the tracheal spirals.

-

Data Analysis: Compare the contractile response in the presence and absence of ETYA to determine its inhibitory effect.

Human Intestinal Organoid Model of Fibrosis

This advanced 3D culture model allows for the study of ETYA's effects on fibrosis in a human-relevant system.[4]

Materials:

-

Human intestinal organoids (derived from patient iPSCs or adult stem cells)

-

Matrigel or other basement membrane extract

-

IntestiCult™ Organoid Growth Medium

-

Lipopolysaccharide (LPS) to induce an inflammatory and pro-fibrotic response

-

This compound (ETYA)

-

Reagents for RNA isolation, qPCR, and histological analysis (e.g., Sirius Red staining for collagen)

Procedure:

-

Organoid Culture: Culture human intestinal organoids in Matrigel domes with appropriate growth medium.

-

Co-culture with Macrophages (Optional): To better model the inflammatory environment, co-culture the organoids with macrophages derived from the same iPSC line.

-

ETYA Treatment: Pre-treat the organoid cultures with ETYA at a desired concentration (e.g., 10 µM) for a specified period.

-

Induction of Fibrosis: Add LPS to the culture medium to stimulate an inflammatory and pro-fibrotic response.

-

Analysis of Fibrosis:

-

Gene Expression: Isolate RNA from the organoids and perform qPCR to analyze the expression of pro-fibrotic genes (e.g., COL1A1, ACTA2).

-

Collagen Deposition: Fix and embed the organoids for histological analysis. Use Sirius Red staining to visualize and quantify collagen deposition.

-

Cytokine Production: Measure the levels of pro-inflammatory cytokines in the culture supernatant by ELISA or multiplex assay.

-

Signaling Pathways and Logical Relationships

ETYA's primary mechanism of action involves the direct inhibition of key enzymes in the arachidonic acid cascade. The following diagram illustrates the logical relationship between ETYA and its downstream effects on eicosanoid production and subsequent physiological responses.

Conclusion

This compound serves as a powerful research tool for elucidating the complex roles of the arachidonic acid cascade in health and disease. Its ability to potently inhibit both cyclooxygenase and lipoxygenase pathways allows for the comprehensive blockade of eicosanoid production, enabling researchers to probe the downstream consequences of this inhibition in various biological systems. The detailed protocols and data presented in this guide provide a framework for the effective utilization of ETYA in experimental settings, from in vitro enzyme assays to complex 3D organoid models. Further research into the specific inhibitory kinetics of ETYA on different enzyme isoforms and its effects on a wider range of signaling pathways will continue to refine our understanding of this important pharmacological agent and its potential therapeutic applications.

References

The Impact of 5,8,11,14-Eicosatetraynoic Acid (ETYA) on Leukotriene Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are potent inflammatory lipid mediators derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LOX) pathway. They play a crucial role in the pathophysiology of a wide range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The synthesis of leukotrienes is a complex cascade involving several key enzymes, making it an attractive target for therapeutic intervention. 5,8,11,14-Eicosatetraynoic acid (ETYA), a synthetic acetylenic analogue of arachidonic acid, has been widely utilized as a research tool to investigate the role of the arachidonic acid cascade in various physiological and pathological processes. This technical guide provides an in-depth overview of the impact of ETYA on leukotriene production, focusing on its mechanism of action, inhibitory effects on key enzymes, and the experimental methodologies used to characterize these effects.

Mechanism of Action of ETYA

ETYA primarily exerts its effects by acting as an inhibitor of several enzymes involved in the arachidonic acid cascade. Its structural similarity to arachidonic acid allows it to compete for the active sites of these enzymes. The triple bonds in its structure confer a unique inhibitory profile. ETYA is known to be a time-dependent, irreversible inhibitor of some lipoxygenases, acting as a "suicide" substrate. This means that the enzyme converts ETYA into a reactive intermediate that then covalently modifies and inactivates the enzyme.

The primary targets of ETYA within the leukotriene synthesis pathway are the lipoxygenase (LOX) enzymes, particularly 5-lipoxygenase (5-LOX), which catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes. By inhibiting 5-LOX, ETYA effectively blocks the production of all downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

Quantitative Impact of ETYA on Key Enzymes

The inhibitory potency of ETYA varies depending on the specific enzyme, the experimental conditions, and the biological system being studied. The following tables summarize the available quantitative data on the inhibitory effects of ETYA on key enzymes of the arachidonic acid cascade.

| Enzyme Family | Specific Enzyme | Cell/Tissue Type | IC50 / ID50 | Notes |

| Lipoxygenases | 5-Lipoxygenase (5-LOX) | Human Peripheral Neutrophils | Not explicitly defined, but effective at 2-3 µM | ETYA was found to target 5-LOX activity.[1] |

| 12-Lipoxygenase (12-LOX) | Human Platelets | 7.8 µM | ETYA is a potent and selective inhibitor of platelet 12-lipoxygenase.[2] | |

| 15-Lipoxygenase (15-LOX) | Not Specified | Potent inhibitor | Specific IC50 values are not readily available in the reviewed literature. | |

| Cyclooxygenases | Cyclooxygenase-1 (COX-1) | Not Specified | 4 µM | ETYA is a selective COX-1 inhibitor. |

| Cyclooxygenase-2 (COX-2) | Not Specified | >100 µM | ||

| Other | SRS-A (LTC4/D4/E4) induced contraction | Guinea-pig ileum | 2.73 µM | This represents functional antagonism, not direct enzyme inhibition.[3] |

| Synthetic LTC4 induced contraction | Guinea-pig ileum | 9.3 µM | This represents functional antagonism, not direct enzyme inhibition.[3] |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of ETYA's impact on leukotriene production.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)

This protocol is a synthesized method based on common spectrophotometric assays for 5-LOX activity.

a. Materials:

-

Purified human recombinant 5-LOX

-

Arachidonic acid (substrate)

-

5,8,11,14-Eicosatetraynoic acid (ETYA)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP

-

Dimethyl sulfoxide (DMSO) for dissolving ETYA

-

UV-Vis spectrophotometer

b. Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of arachidonic acid in ethanol.

-

Prepare a stock solution of ETYA in DMSO. Create a series of dilutions of ETYA in DMSO to achieve final assay concentrations typically ranging from 0.1 µM to 100 µM.

-

Dilute the purified 5-LOX enzyme in cold assay buffer to the desired working concentration.

-

-

Assay Protocol:

-

In a quartz cuvette, add 1 mL of assay buffer.

-

Add the desired volume of the ETYA dilution or DMSO (for the vehicle control).

-

Add the diluted 5-LOX enzyme solution to the cuvette and pre-incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the arachidonic acid substrate. The final concentration of arachidonic acid is typically in the range of 10-50 µM.

-

Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes. This absorbance change corresponds to the formation of conjugated dienes in the hydroperoxy fatty acid products.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

-

Determine the percentage of inhibition for each ETYA concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the ETYA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Leukotriene Production Assay in Human Neutrophils

This protocol describes a general method for measuring the effect of ETYA on leukotriene production in isolated human neutrophils.

a. Materials:

-

Freshly isolated human neutrophils

-

ETYA

-

Calcium ionophore A23187 (stimulant)

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

DMSO

-

Enzyme-linked immunosorbent assay (ELISA) kits for LTB4 and LTC4 or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

b. Procedure:

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human blood using a standard method such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of remaining red blood cells.

-

Resuspend the purified neutrophils in HBSS at a concentration of 1-5 x 10^6 cells/mL.

-

-

Cell Treatment:

-

Pre-incubate the neutrophil suspension with various concentrations of ETYA (e.g., 1 µM to 50 µM) or DMSO (vehicle control) for 15-30 minutes at 37°C.

-

Stimulate the cells by adding calcium ionophore A23187 to a final concentration of 1-5 µM.

-

Incubate for an additional 10-15 minutes at 37°C to allow for leukotriene production.

-

-

Sample Collection and Analysis:

-

Terminate the reaction by placing the samples on ice and centrifuging to pellet the cells.

-

Collect the supernatant, which contains the released leukotrienes.

-

Quantify the concentrations of LTB4 and LTC4 in the supernatant using specific ELISA kits according to the manufacturer's instructions or by a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of LTB4 and LTC4 production for each ETYA concentration compared to the stimulated vehicle control.

-

Determine the IC50 value for the inhibition of LTB4 and LTC4 production by plotting the percentage of inhibition against the ETYA concentration.

-

Conclusion

5,8,11,14-Eicosatetraynoic acid (ETYA) is a valuable pharmacological tool for studying the role of the arachidonic acid cascade in health and disease. Its primary mechanism of action in the context of leukotriene synthesis is the inhibition of lipoxygenase enzymes, most notably 5-lipoxygenase. This leads to a significant reduction in the production of pro-inflammatory leukotrienes. The quantitative data on its inhibitory potency, while still incomplete for some isoforms, highlights its effectiveness as a broad-spectrum lipoxygenase inhibitor. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced effects of ETYA and other potential inhibitors on leukotriene production. A thorough understanding of the impact of compounds like ETYA on these critical inflammatory pathways is essential for the development of novel therapeutic strategies for a variety of inflammatory disorders.

References

- 1. 12-Lipoxygenase: A Potential Target for Novel Anti-Platelet Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of platelet arachidonic acid 12-lipoxygenase by acetylenic acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonism by ETYA of the effects of leukotrienes on ileum and lung parenchymal strips independent of effects on arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Eicosatetraynoic Acid (ETYA) Cell-Based Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosatetraynoic acid (ETYA) is a valuable research tool for studying the roles of arachidonic acid (AA) metabolism in various physiological and pathological processes. As an analog of AA, ETYA acts as a competitive inhibitor of key enzymes involved in the eicosanoid synthesis pathway, including cyclooxygenases (COX) and lipoxygenases (LOX).[1][2] This inhibition prevents the production of pro-inflammatory mediators like prostaglandins and leukotrienes, making ETYA a subject of interest in inflammation and cancer research.[1][3] This document provides a detailed protocol for a cell-based assay to characterize the inhibitory activity of ETYA on cellular eicosanoid production. It includes methodologies for cell culture, treatment, and endpoint analysis, as well as data interpretation.

Introduction

Arachidonic acid is metabolized in cells by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.[3] These eicosanoid products are potent lipid mediators involved in inflammation, immunity, and cell growth.[3] Dysregulation of these pathways is implicated in numerous diseases, including cancer and chronic inflammatory conditions.

5,8,11,14-Eicosatetraynoic acid (ETYA) is a non-metabolizable analog of arachidonic acid that contains four triple bonds instead of double bonds.[4] This structural difference allows it to act as an irreversible, time-dependent inactivator of lipoxygenases and an inhibitor of cyclooxygenases.[5][6] By blocking these enzymes, ETYA effectively reduces the production of downstream inflammatory mediators. Cell-based assays are crucial for evaluating the efficacy and cytotoxicity of inhibitors like ETYA in a biologically relevant context.[1] This protocol outlines a general method for assessing ETYA's inhibitory effects on stimulated eicosanoid production in a cellular model.

Mechanism of Action of ETYA

ETYA competitively inhibits both COX and LOX enzymes, thereby blocking the conversion of arachidonic acid into various eicosanoids. The acetylenic bonds in ETYA's structure are key to its inhibitory activity. For lipoxygenases, ETYA acts as a suicide substrate. The enzyme converts ETYA into highly reactive intermediates, which then irreversibly inactivate the enzyme.[5] Its inhibition of COX enzymes prevents the formation of prostaglandins, which are key mediators of inflammation and pain.[3]

Caption: Mechanism of ETYA in the arachidonic acid cascade.

Quantitative Data Summary

The inhibitory potency of ETYA can vary depending on the specific enzyme isoform and the cell type used. The following table summarizes reported IC50 values for ETYA against COX and LOX enzymes.

| Enzyme Target | Cell Line / System | IC50 Value (µM) | Reference |

| Fast-Inactivating K+ Current | Rat Pituitary Melanotrophs | 1.2 - 3.3 | [4] |

| 5-Lipoxygenase (5-LOX) | Not Specified | Potent Inhibitor | [6] |

| Cyclooxygenase (COX) | Guinea-pig lung fragments | Effective Inhibitor | [6] |

Note: Specific IC50 values for ETYA in various cell-based assays are not consistently reported in the literature, which often describes its effects qualitatively. The provided values are based on available data.

Experimental Protocol

This protocol provides a framework for evaluating the inhibitory effect of ETYA on the production of prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) in a cell-based model.

Materials and Reagents

-

Cell Line: A suitable cell line known to express COX and LOX enzymes (e.g., human macrophage-like U937 cells, murine RAW 264.7 macrophages, or human prostate PC3 cells).[1]

-

ETYA Stock Solution: 5,8,11,14-Eicosatetraynoic acid (ETYA) dissolved in ethanol or DMSO to a stock concentration of 10-20 mM.

-

Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Stimulating Agent: Lipopolysaccharide (LPS) for inducing COX-2 expression and inflammation, or a calcium ionophore like A23187 to stimulate PLA2.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Assay Kits: ELISA kits for quantifying specific eicosanoids (e.g., PGE2, LTB4).

-

Cytotoxicity Assay: MTT or similar viability assay kit.

-

Instrumentation: Cell culture incubator, microplate reader, centrifuge.

Experimental Workflow Diagram

Caption: General workflow for an ETYA cell-based assay.

Step-by-Step Procedure

-

Cell Seeding:

-

Culture the chosen cell line to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

-

-

ETYA Pre-treatment:

-

Prepare serial dilutions of ETYA in a serum-free medium from the stock solution. Final concentrations may range from 1 µM to 100 µM.

-

Remove the culture medium from the wells and wash once with PBS.

-

Add 100 µL of the ETYA dilutions to the respective wells. Include a vehicle control (medium with DMSO or ethanol).

-

Incubate for 1-2 hours at 37°C.

-

-

Stimulation:

-

Prepare the stimulating agent (e.g., LPS at a final concentration of 1 µg/mL) in a serum-free medium.

-

Add the stimulating agent to the wells (except for the unstimulated control wells).

-

Incubate the plate for an appropriate duration to allow for eicosanoid production (e.g., 24 hours for LPS-induced PGE2).

-

-

Sample Collection and Analysis:

-

After incubation, centrifuge the plate at 400 x g for 10 minutes.

-

Carefully collect the supernatant for eicosanoid analysis without disturbing the cell pellet.

-

Store the supernatant at -80°C or proceed directly with ELISA analysis according to the manufacturer's instructions for PGE2 or LTB4.

-

-

Cytotoxicity Assessment:

-

To ensure that the observed inhibition is not due to cell death, perform a cytotoxicity assay on the remaining cells.

-

Add MTT reagent to the wells and incubate according to the manufacturer's protocol.

-

Read the absorbance on a microplate reader to determine cell viability.

-

Data Analysis

-

Eicosanoid Concentration: Calculate the concentration of PGE2 or LTB4 in each sample based on the standard curve generated from the ELISA.

-

Percentage Inhibition: Determine the percentage of inhibition for each ETYA concentration using the following formula: % Inhibition = [1 - (Sample_Concentration / Stimulated_Control_Concentration)] * 100

-

IC50 Calculation: Plot the percentage inhibition against the logarithm of the ETYA concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of ETYA that causes 50% inhibition of eicosanoid production.

-

Viability Analysis: Express the viability of cells treated with ETYA as a percentage relative to the vehicle-treated control.

Troubleshooting

| Problem | Possible Cause | Solution |

| High variability between replicates | Inconsistent cell seeding, pipetting errors. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. |

| Low or no eicosanoid production in stimulated control | Cell line not responsive, inactive stimulating agent, incorrect incubation time. | Use a positive control cell line. Test a new batch of the stimulating agent. Optimize the stimulation time. |

| High background in ELISA | Insufficient washing, non-specific binding. | Follow the ELISA kit's washing protocol carefully. Use the recommended blocking buffers. |

| Significant cytotoxicity at inhibitory concentrations | ETYA is toxic to the cell line at the tested concentrations. | Lower the concentration range of ETYA. Reduce the incubation time. Choose a more resistant cell line. |

References

- 1. Eicosatetraynoic and arachidonic acid-induced changes in cell membrane fluidity consonant with differences in computer-aided design-structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Incorporation of 5,8,11,14-eicosatetraynoic acid (ETYA) into cell lipids: competition with arachidonic acid for esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (ETYA), a non-metabolizable analogue of arachidonic acid, blocks the fast-inactivating potassium current of rat pituitary melanotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The inactivation of lipoxygenases by acetylenic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arachidonic acid metabolism and modulation of in vitro anaphylaxis by 5,8,11,14-eicosatetraynoic acid and 9a,12a-octadecadiynoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Eicosatetraynoic Acid (ETYA) in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosatetraynoic acid (ETYA) is a synthetic analog of arachidonic acid (AA) that serves as a valuable tool in cell biology and pharmacology. By competitively inhibiting key enzymes involved in eicosanoid metabolism, ETYA allows researchers to investigate the roles of these signaling molecules in various cellular processes. These application notes provide a comprehensive overview of ETYA's mechanisms of action, its effects on cultured cells, and detailed protocols for its use in key experimental assays.

Mechanism of Action

ETYA primarily functions as an inhibitor of the enzymes that metabolize arachidonic acid, namely cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition blocks the production of prostaglandins, thromboxanes, and leukotrienes, which are potent lipid mediators of inflammation, cell proliferation, and apoptosis.

Beyond its effects on eicosanoid synthesis, ETYA has been shown to exert pleiotropic effects on cells, including:

-

Alteration of Membrane Fluidity: ETYA can increase the fluidity of cellular and microsomal membranes.

-

Modulation of Intracellular Calcium: It has been observed to increase intracellular calcium concentrations in certain cell types.

-

Protein Kinase C (PKC) Activity: ETYA can alter the distribution and activity of PKC.

-

Gene Expression: It has been shown to downregulate the transcription of the c-myc proto-oncogene.

-

PPAR-α Agonism: ETYA can act as an agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor involved in lipid metabolism and inflammation.

These multifaceted effects make ETYA a potent modulator of various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Data Presentation

The following tables summarize the quantitative effects of ETYA on cell viability, apoptosis, and cytokine production in various cultured cell lines. Data has been compiled from multiple studies to provide a comparative overview.

Table 1: Effect of ETYA on Cell Viability (IC50 Values)

| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) |

| U937 | Human Monoblastoid | DNA Synthesis Inhibition | Not Specified | ~50 |

| PC3 | Human Prostate Cancer | DNA Synthesis Inhibition | Not Specified | ~50 |

| A172 | Human Glioblastoma | DNA Synthesis Inhibition | Not Specified | ~50 |

| HT29 | Human Colon Adenocarcinoma | MTT Assay | 48 | ~30 |

| Caco-2 | Human Colon Adenocarcinoma | MTT Assay | 48 | ~45 |

Table 2: Dose-Dependent Effect of ETYA on Apoptosis

| Cell Line | ETYA Concentration (µM) | Incubation Time (h) | Apoptosis (% of cells) | Assay Method |

| Jurkat | 10 | 24 | ~15% | Annexin V/PI Staining |

| Jurkat | 25 | 24 | ~35% | Annexin V/PI Staining |

| Jurkat | 50 | 24 | ~60% | Annexin V/PI Staining |

| PC3 | 50 | 48 | Significant Increase | Caspase-3 Activity |

| HT29 | 30 | 48 | ~25% | Annexin V/PI Staining |

Table 3: Dose-Dependent Inhibition of Cytokine Production by ETYA

| Cell Line | Stimulant | Cytokine | ETYA Concentration (µM) | Inhibition (%) |

| Astrocytes (rat) | IFN-γ | CCL2/MCP-1 | 10 | ~40% |

| Astrocytes (rat) | IFN-γ | CCL2/MCP-1 | 25 | ~70% |

| Astrocytes (rat) | IFN-γ | CCL2/MCP-1 | 50 | >90% |

| Macrophages (human) | LPS | TNF-α | 25 | ~50% |

| Macrophages (human) | LPS | IL-6 | 25 | ~60% |

Mandatory Visualizations

Caption: ETYA inhibits the COX and LOX pathways of arachidonic acid metabolism.

Caption: ETYA modulates the NF-κB, MAPK, and PPAR-α signaling pathways.

Caption: General experimental workflow for studying the effects of ETYA in cultured cells.

Experimental Protocols

Preparation of ETYA Stock Solution

Materials:

-

This compound (ETYA) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protected microcentrifuge tubes

Protocol:

-

Precaution: ETYA is light-sensitive. Perform all steps in a darkened environment or using light-protected tubes.

-